molecular formula C25H28N4O4S B11334598 N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide

N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide

Cat. No.: B11334598
M. Wt: 480.6 g/mol
InChI Key: LONQFAUCNYPYSE-UHFFFAOYSA-N
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Description

N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The presence of the indole ring system makes this compound of interest due to its potential biological activities.

Preparation Methods

The synthesis of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide can be achieved through a multi-step process involving the formation of the indole core followed by the construction of the spiro linkage. One common method involves the Fischer indole synthesis, which is a well-established route for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the spiro linkage and other substituents.

Chemical Reactions Analysis

N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The indole moiety is known to participate in electrophilic substitution reactions, particularly at the C-3 position . Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents. The thiadiazole ring can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

This compound has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide makes it a promising candidate for drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in the body, potentially leading to therapeutic effects. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide can be compared to other indole and thiadiazole derivatives. Similar compounds include 3-acetylindole and various 1,3,4-thiadiazole derivatives . The unique spiro linkage in N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide distinguishes it from other compounds and may contribute to its unique biological properties.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-acetyl-1'-[(4-butoxyphenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C25H28N4O4S/c1-5-6-13-33-20-10-8-19(9-11-20)15-28-22-12-7-16(2)14-21(22)25(23(28)32)29(18(4)31)27-24(34-25)26-17(3)30/h7-12,14H,5-6,13,15H2,1-4H3,(H,26,27,30)

InChI Key

LONQFAUCNYPYSE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Origin of Product

United States

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